
4-cyano-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N,N-dimethylpiperidine-1-carboxamide is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N,N-dimethylpiperidine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of N,N-dimethylpiperidine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) . The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-cyano-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dimethylamino group is replaced by other functional groups.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are of interest in medicinal chemistry.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Dicyclohexyl carbodiimide (DCC): Used as a dehydrating agent in the synthesis of the compound.
4-N,N-dimethylaminopyridine (DMAP): Acts as a catalyst in the reaction.
Dimethylformamide (DMF): Common solvent used in the reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications in drug development and materials science .
Wissenschaftliche Forschungsanwendungen
4-cyano-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of central nervous system (CNS) agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-cyano-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby influencing CNS activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylpiperidine-4-carboxamide: A related compound with similar structural features but lacking the cyano group.
4-cyano-4-[(2-hydroxyethyl)amino]-N,N-dimethylpiperidine-1-carboxamide: Another derivative with additional functional groups that may confer different biological activities.
Uniqueness
4-cyano-N,N-dimethylpiperidine-1-carboxamide is unique due to the presence of both the cyano and dimethylamino groups, which can influence its reactivity and biological activity. The cyano group can participate in various chemical reactions, while the dimethylamino group can enhance its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
4-cyano-N,N-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-11(2)9(13)12-5-3-8(7-10)4-6-12/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
FTCWAJARVFMTIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N1CCC(CC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
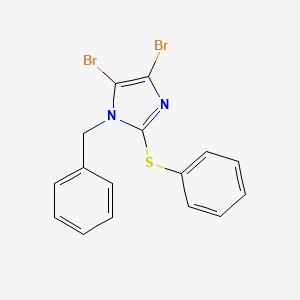
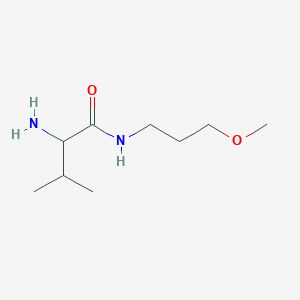
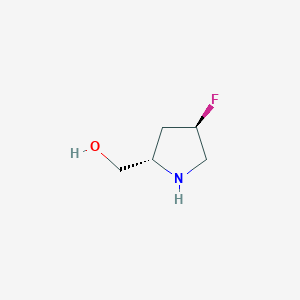
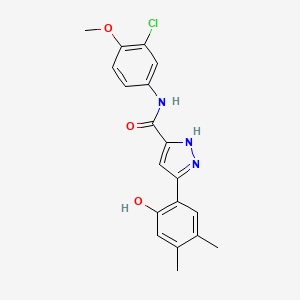
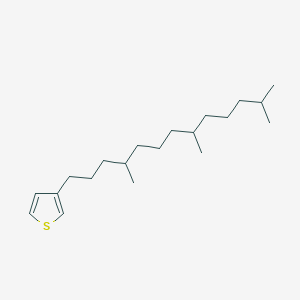
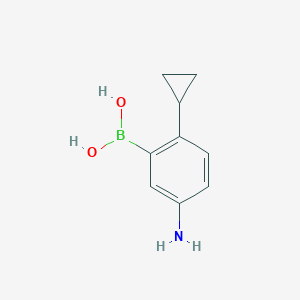
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084499.png)
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)
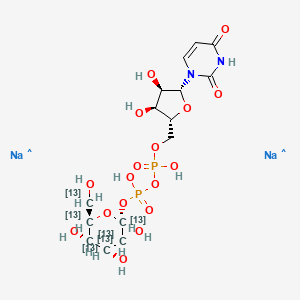
![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)
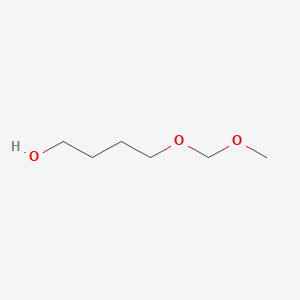
![2-(1,3-Benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084528.png)
